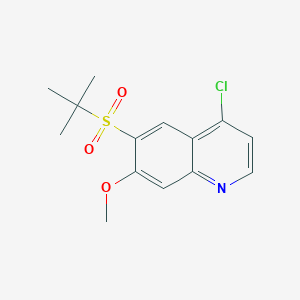

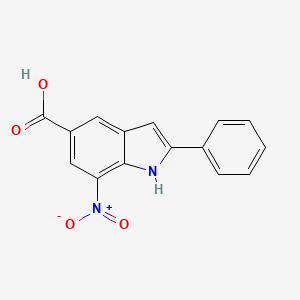

6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides . It’s often used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .Molecular Structure Analysis

The molecular formula of tert-butanesulfinamide is (CH3)3CS(O)NH2 .Chemical Reactions Analysis

Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . It provides very high enantioselectivities in a spectrum of different classes of reactions and with a broad range of substrates .Physical And Chemical Properties Analysis

Tert-butanesulfinamide appears as a white to off-white crystalline solid . Its melting point ranges from 102 to 105 °C .Applications De Recherche Scientifique

Synthesis of N-Heterocycles

This compound is instrumental in the synthesis of N-heterocycles, which are core structures in many natural products and therapeutically active molecules. The use of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline allows for the asymmetric synthesis of piperidines, pyrrolidines, and azetidines, which are pivotal in medicinal chemistry for their biological activity .

Chiral Auxiliary in Stereoselective Synthesis

As a chiral sulfinamide, it serves as a chiral auxiliary in the stereoselective synthesis of amines. This application is crucial for creating enantiomerically pure compounds, which can lead to drugs with better efficacy and fewer side effects .

Building Blocks in Medical Chemistry

The compound’s ability to act as a building block in medical chemistry is significant. It can be used to construct complex molecules that are relevant in drug discovery and development, particularly in the design of molecules with potential pharmacological applications .

Streamlining Synthetic Routes

The compound simplifies synthetic routes by eliminating the need for additional pre-functionalization and de-functionalization steps. This efficiency is particularly valuable in the pharmaceutical industry, where it can lead to more sustainable and cost-effective processes .

Anionic Polymerization

In the field of polymer science, 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline can be used in anionic polymerization processes. This application is important for the creation of polymers with specific properties and functionalities, which can be used in various industrial applications .

Environmental Impact Reduction

The compound contributes to reducing the environmental impact of chemical synthesis. By streamlining synthetic routes, it helps in reducing waste generation, which is a step towards greener chemistry practices .

Mécanisme D'action

Target of Action

It is known that sulfonyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It is known that sulfonyl compounds can react with primary and secondary amines to form sulfinamides . This reaction could potentially alter the function of targeted enzymes or receptors.

Biochemical Pathways

The formation of sulfinamides could potentially affect various biochemical pathways depending on the specific enzymes or receptors targeted .

Result of Action

The formation of sulfinamides could potentially alter the function of targeted enzymes or receptors, leading to various cellular effects .

Safety and Hazards

Orientations Futures

There’s ongoing research into the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Propriétés

IUPAC Name |

6-tert-butylsulfonyl-4-chloro-7-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c1-14(2,3)20(17,18)13-7-9-10(15)5-6-16-11(9)8-12(13)19-4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGUOXODJXRQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)

![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)